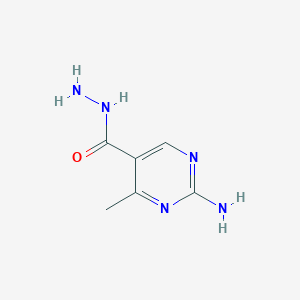![molecular formula C12H22N2O2 B1394502 8-(Boc-Amino)-3-Azabicyclo[3.2.1]octan CAS No. 198210-17-2](/img/structure/B1394502.png)
8-(Boc-Amino)-3-Azabicyclo[3.2.1]octan
Übersicht
Beschreibung
8-(Boc-amino)-3-azabicyclo[3.2.1]octane, also known as Endo-3-amino-8-boc-8-azabicyclo[3.2.1]octane, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . Its IUPAC name is tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
Molecular Structure Analysis
The InChI code for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8-,9+,10- . This indicates the presence of a bicyclic structure with an amino group and a carboxylate group.Physical And Chemical Properties Analysis
8-(Boc-amino)-3-azabicyclo[3.2.1]octane has a molecular weight of 226.32 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Drug Discovery
2-Azabicyclo[3.2.1]octane, zu denen auch „8-(Boc-Amino)-3-Azabicyclo[3.2.1]octan“ gehört, sind stickstoffhaltige Heterocyclen mit erheblichem Potenzial im Bereich der Arzneimittelforschung . Ihr einzigartiger Aufbau macht sie zu einem anspruchsvollen Gerüst für die Beschaffung, aber sie wurden als wichtige synthetische Zwischenprodukte in mehreren Totalsynthesen eingesetzt .
Synthese von Cytisin-ähnlichen Alkaloiden
Das Interesse der wissenschaftlichen Gemeinschaft an diesem Kern hat seit 2014 zugenommen, nachdem die Gruppe von Massiot eine Reihe strukturell verwandter cytisinähnlicher Alkaloide aus den Wurzeln und Stängeln von Ormosia hosier berichtete . Diese Pflanze wird in der traditionellen chinesischen Kräutermedizin verwendet, und diese Verbindungen zeigten eine hohe Affinität für den neuronalen nikotinischen Acetylcholinrezeptor α4β2 .
Hemmende Wirkung auf die zelluläre Aufnahme
Die Bicyclo[3.2.1]octan-Aminosäure, zu der auch „this compound“ gehört, hat eine hemmende Wirkung auf die zelluläre Aufnahme bekannter system-spezifischer Aminosäuren gezeigt . Sie erwies sich als reaktiver als das Bicycloheptan-Analogon mit dem Na±-unabhängigen Aminosäuretransportsystem der Testzellen .
Biomassenverwertung
Forscher arbeiten auch an der Verwertung von biomassenbasierten Verbindungen durch photochemische Umwandlungen . Das „this compound“ könnte potenziell in diesem Forschungsbereich eingesetzt werden.
Palladium-katalysierte Reaktionen
Es gibt laufende Forschungen zu palladiumkatalysierten Reaktionen von Aziridinen . Aufgrund der strukturellen Ähnlichkeiten könnte „this compound“ potenziell in diesen Reaktionen verwendet werden.
Entwicklung neuer synthetischer Methoden
Die einzigartige Struktur von „this compound“ macht es zu einem potenziellen Kandidaten für die Entwicklung neuer synthetischer Methoden . Forscher konzentrieren sich auf die Durchflusschemie, die Synthese von bioaktiven Molekülen und die Totalsynthese .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
8-(Boc-amino)-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and modification of alkaloids, particularly tropane alkaloids . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the stabilization of transition states, thereby facilitating biochemical reactions.
Cellular Effects
The effects of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-(Boc-amino)-3-azabicyclo[3.2.1]octane can affect the expression of genes involved in the biosynthesis of neurotransmitters, thereby impacting neuronal cell function . Additionally, it can alter metabolic pathways by interacting with key enzymes, leading to changes in the levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. The binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 8-(Boc-amino)-3-azabicyclo[3.2.1]octane can inhibit enzymes involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
8-(Boc-amino)-3-azabicyclo[3.2.1]octane is involved in several metabolic pathways, particularly those related to the biosynthesis and modification of alkaloids. This compound interacts with enzymes such as tropinone reductase and tropane alkaloid synthase, which play crucial roles in the production of tropane alkaloids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular function and physiology.
Transport and Distribution
The transport and distribution of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments . The distribution of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and activity.
Subcellular Localization
The subcellular localization of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane within these compartments can affect its interactions with biomolecules and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)






